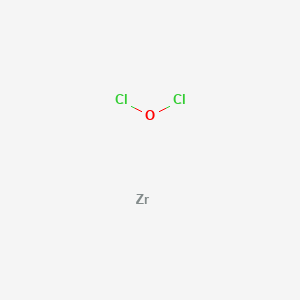
Chloro hypochlorite;zirconium
Description
"Chloro hypochlorite;zirconium" refers to zirconium-based compounds containing both chloride (Cl⁻) and hypochlorite (ClO⁻) ligands. Additionally, complexes like aluminum zirconium trichlorohydrex glycine (CAS 90604-80-1) highlight zirconium's ability to form stable coordination compounds with mixed ligands, including chloro and organic groups . These compounds are typically utilized in industrial catalysis, materials science, and specialized chemical synthesis due to zirconium's high thermal stability and resistance to corrosion .
Propriétés
Formule moléculaire |
Cl2OZr |
|---|---|
Poids moléculaire |
178.13 g/mol |
Nom IUPAC |
chloro hypochlorite;zirconium |
InChI |
InChI=1S/Cl2O.Zr/c1-3-2; |
Clé InChI |
NZSLBYVEIXCMBT-UHFFFAOYSA-N |
SMILES canonique |
O(Cl)Cl.[Zr] |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Sodium Hypochlorite (NaClO)
- Chemical Composition : NaClO, a chlorine oxyanion with strong oxidizing properties .
- Stability : Decomposes into chlorate (ClO₃⁻) and chloride (Cl⁻) under heat or light, with accelerated degradation at elevated temperatures .
- Applications : Widely used as a disinfectant (0.1%–4% concentrations) and bleaching agent .
- Hazards : Corrosive (H314), releases chlorine gas (Cl₂) upon acidification .
Lithium Hypochlorite (LiOCl)
Zirconium Tetrachloride (ZrCl₄)
- Chemical Composition : ZrCl₄, a hygroscopic solid that hydrolyzes in moist air to form zirconium oxychloride .
- Stability : Stable under anhydrous conditions but reacts violently with water .
- Applications : Precursor for zirconium metal production and catalysts .
- Hazards : Corrosive, releases HCl upon hydrolysis .
Aluminum Zirconium Trichlorohydrex Glycine (CAS 90604-80-1)
- Chemical Composition : A glycine-stabilized complex with Zr, Al, Cl⁻, and hydroxyl groups .
- Stability : Enhanced stability due to glycine ligands, reducing hydrolysis .
- Applications : Antiperspirant active ingredient, leveraging zirconium’s astringent properties .
- Hazards: Limited data, but likely low toxicity due to glycine stabilization .
Research Findings and Data Tables
Table 1: Comparative Properties of Chloro Hypochlorite;Zirconium and Related Compounds
Key Research Insights
Hypochlorite Instability : All hypochlorites (NaClO, LiOCl) undergo disproportionation to chlorate and chloride, especially under heat .
Zirconium Complex Stability : Glycine ligands in zirconium complexes improve stability, reducing hydrolysis and enhancing biocompatibility .
Disinfection Efficacy : Sodium hypochlorite’s effectiveness against Mycobacterium tuberculosis is concentration-dependent, requiring >0.1% for bactericidal activity .
Q & A
Q. What are the recommended synthesis protocols for zirconium chloro hypochlorite in laboratory settings?
Synthesizing zirconium chloro hypochlorite requires precise control of pH and reaction conditions. A common approach involves reacting zirconium salts (e.g., zirconium oxychloride) with hypochlorous acid (HOCl) or alkali hypochlorites (e.g., NaClO) under alkaline conditions to stabilize the hypochlorite ion . Key steps include:
Q. How can researchers assess the stability of zirconium chloro hypochlorite in aqueous solutions?
Stability is influenced by concentration, pH, temperature, and light exposure:
- Concentration : Solutions >150 g/L ClO⁻ show accelerated decomposition; dilute solutions (<50 g/L) are preferred for long-term storage .
- pH Monitoring : Use buffered alkaline conditions (pH 8–10) to minimize HOCl acidification and Cl₂ off-gassing .
- Analytical Methods : Track decomposition via UV-Vis spectroscopy (absorbance at 292 nm for OCl⁻) or iodometric titration to quantify active chlorine loss over time .
Q. What analytical techniques are critical for characterizing zirconium chloro hypochlorite?
- Structural Analysis : X-ray diffraction (XRD) to confirm crystalline phase and purity.
- Spectroscopy : FTIR for Cl-O bonding fingerprints (600–800 cm⁻¹) and Raman spectroscopy for Zr-Cl vibrations .
- Quantitative Assays : Ion chromatography (IC) for ClO⁻ quantification and inductively coupled plasma mass spectrometry (ICP-MS) for zirconium content .
Advanced Research Questions
Q. What are the decomposition pathways of zirconium chloro hypochlorite under varying thermal and photolytic conditions?
Decomposition mechanisms involve:
- Thermal Breakdown : At >40°C, Zr-ClO bonds destabilize, releasing ClO⁻ radicals and forming zirconium oxides. Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) can identify gaseous byproducts (e.g., Cl₂, O₂) .
- Photolytic Degradation : UV exposure accelerates free radical formation, monitored via electron paramagnetic resonance (EPR) spectroscopy. Control experiments should use amber glassware or UV-blocking filters .
Q. How can computational modeling predict the reactivity of zirconium chloro hypochlorite in complex systems?
Q. How should researchers resolve contradictions in reported stability data for hypochlorite-zirconium complexes?
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables like impurity levels or measurement techniques .
- Controlled Replication : Reproduce studies with standardized protocols (e.g., ISO 15883 for disinfectant testing) and validate via inter-laboratory collaborations .
Q. What methodologies evaluate the biological interactions of zirconium chloro hypochlorite in vitro?
- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK293) to assess viability via MTT assays, referencing HOCl’s immunogenic role in leukocytes .
- Microbial Studies : Test antimicrobial efficacy against Gram-negative/positive bacteria using time-kill assays, correlating results with HOCl concentration gradients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


